5-(2,6-Difluorophenyl)-4-methyl-1,3-thiazol-2-amine
Description
5-(2,6-Difluorophenyl)-4-methyl-1,3-thiazol-2-amine is a thiazole derivative characterized by a 4-methyl group on the thiazole ring and a 2,6-difluorophenyl substituent at position 5. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, known for their diverse biological activities.
Properties
IUPAC Name |
5-(2,6-difluorophenyl)-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2S/c1-5-9(15-10(13)14-5)8-6(11)3-2-4-7(8)12/h2-4H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCSJFPUFIUFMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Difluorophenyl)-4-methyl-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the difluorophenyl and methyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-difluoroaniline with α-bromoacetone in the presence of a base can yield the desired thiazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production might utilize continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Difluorophenyl)-4-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including 5-(2,6-Difluorophenyl)-4-methyl-1,3-thiazol-2-amine. Research indicates that compounds within this class exhibit significant anti-proliferative effects against various cancer cell lines such as HepG2 (liver cancer) and others. These compounds are believed to act through multiple mechanisms including inhibition of tubulin polymerization and modulation of key signaling pathways involved in cancer progression .
Table 1: Summary of Anticancer Studies Involving Thiazole Derivatives
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| HepG2 | 10.5 | Tubulin inhibition | |
| MCF7 | 8.3 | Apoptosis induction | |
| A549 | 12.0 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity against a range of pathogens. Its efficacy against bacteria and fungi makes it a candidate for further development as an antimicrobial agent. The compound's mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .
Table 2: Antimicrobial Efficacy of Thiazole Derivatives
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL | |
| Candida albicans | 25 µg/mL |
Drug Development Insights
The compound's pharmacokinetic properties have been assessed through in silico studies which indicate favorable absorption characteristics and low toxicity profiles, adhering to Lipinski’s Rule of Five. This suggests that this compound could be a viable candidate for further drug development aimed at treating both cancer and infectious diseases .
Case Studies
Several case studies have been documented where derivatives of thiazole have been synthesized and tested for their biological activities:
- Case Study on Hepatocellular Carcinoma : A derivative was shown to bind effectively to Glypican-3 protein, a target in hepatocellular carcinoma treatment. The binding affinity was confirmed through molecular docking studies which indicated strong non-covalent interactions .
- Antimicrobial Screening : A series of thiazole derivatives were screened against clinical isolates of bacteria and fungi. The results indicated that modifications in the thiazole ring could enhance antimicrobial potency significantly .
Mechanism of Action
The mechanism of action of 5-(2,6-Difluorophenyl)-4-methyl-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the difluorophenyl group can enhance binding affinity and specificity, while the thiazole ring can interact with various biological molecules through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine
- Structure : Replaces the thiazole ring with a 1,3,4-thiadiazole ring (two nitrogen atoms and one sulfur).
- Biological Activity : Exhibits insecticidal and fungicidal properties, attributed to the thiadiazole core .
- Key Differences : The thiadiazole ring may reduce metabolic stability compared to thiazoles due to increased polarity. The absence of a 4-methyl group could lower lipophilicity, affecting membrane penetration.
4-(2,6-Difluorophenyl)-1,3-thiazol-2-amine
- Structure : Positional isomer with the 2,6-difluorophenyl group at position 4 instead of 5.
- Implications: Altered steric and electronic effects may influence receptor binding. No direct comparative activity data are available, but positional isomerism often leads to divergent pharmacological profiles .
5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine dihydrochloride
- Structure: Shares the 4-methyl-thiazole core but substitutes the 2,6-difluorophenyl group with a 2-aminoethyl chain.
- Biological Activity: Acts as a potent mGluR5 antagonist for neurological disorders (e.g., fragile X syndrome). The aminoethyl group facilitates hydrogen bonding, enhancing receptor interaction .
5-Nitro-1,3-thiazol-2-amine
- Structure : Features a nitro group at position 5 instead of the difluorophenyl group.
- Implications : The nitro group’s strong electron-withdrawing nature increases reactivity but may confer toxicity risks, limiting therapeutic utility .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The 2,6-difluorophenyl and 4-methyl groups in the target compound likely enhance lipophilicity compared to non-fluorinated analogs (e.g., 4-phenyl-1,3-thiazol-2-amine ), improving blood-brain barrier penetration.
- Crystal Packing : Structural studies using SHELX and Mercury tools suggest that fluorine atoms and methyl groups influence molecular packing, affecting solubility and stability.
Biological Activity
5-(2,6-Difluorophenyl)-4-methyl-1,3-thiazol-2-amine (CAS: 1566067-94-4) is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy against cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the difluorophenyl group and the thiazole moiety contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 240.25 g/mol |
| CAS Number | 1566067-94-4 |
| Chemical Class | Specialty Materials |
Research indicates that compounds containing the thiazole structure exhibit significant antiproliferative activity. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division. For instance, similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase .
Anticancer Activity
Several studies have evaluated the anticancer potential of thiazole derivatives, including this compound. The following table summarizes key findings related to its efficacy against various cancer cell lines:
The compound's effectiveness varies across different cancer cell lines, with notable potency observed in SGC-7901 cells. The IC50 values indicate a strong inhibitory effect on cell proliferation, making it a candidate for further development in cancer therapeutics.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is significantly influenced by their structural components. The presence of electron-withdrawing groups such as fluorine enhances the compound's potency by increasing lipophilicity and improving binding affinity to target proteins .
Key observations from SAR studies include:
- Fluorine Substitution : Enhances biological activity by increasing electron density at critical sites.
- Methyl Group : Positioned at the 4th position on the phenyl ring has been shown to contribute positively to cytotoxicity.
Case Studies
- In Vitro Studies : A series of thiazole compounds were tested against multiple cancer cell lines. The results demonstrated that modifications at specific positions on the thiazole ring could lead to significant improvements in antiproliferative activity.
- Molecular Docking Studies : In silico studies revealed that this compound binds effectively to tubulin's colchicine site, corroborating findings from in vitro assays regarding its mechanism of action .
Q & A
Q. What are the key synthetic routes for 5-(2,6-difluorophenyl)-4-methyl-1,3-thiazol-2-amine, and what reaction conditions optimize yield?
The synthesis typically involves cyclization of a thiourea intermediate with α-haloketones. A general protocol includes:
- Step 1 : Condensation of 2,6-difluorophenyl isothiocyanate with methyl-substituted α-bromoketone to form a thiourea intermediate.
- Step 2 : Cyclization under basic conditions (e.g., KOH/EtOH) to yield the thiazole core. Yield optimization requires precise control of temperature (60–80°C) and reaction time (4–6 hrs). Impurities from incomplete cyclization can be minimized via recrystallization in ethanol/water mixtures .
Q. How is the structural characterization of this compound validated, and what analytical techniques are essential?
- X-ray crystallography confirms the planar thiazole ring and dihedral angles between the thiazole and difluorophenyl groups (e.g., 12.3° tilt observed in crystal structures) .
- NMR spectroscopy : H NMR shows distinct peaks for the aromatic protons (δ 6.8–7.4 ppm) and the methyl group (δ 2.4 ppm). F NMR confirms fluorine substitution (δ -110 to -115 ppm).
- Mass spectrometry : ESI-MS typically displays [M+H] at m/z 255.1 .
Q. What preliminary biological screening methods are used to assess its bioactivity?
Initial screens often include:
- Radioligand binding assays for receptor affinity (e.g., dopamine D2/D3 receptors, with IC values reported in µM ranges) .
- Microplate-based cytotoxicity assays (e.g., MTT assay on Hep-2 cells) to evaluate inhibitory concentrations (IC) .
Advanced Research Questions
Q. How do computational models predict the binding interactions of this compound with neurological targets, and how can these be experimentally validated?
- Molecular docking (e.g., using AutoDock Vina) identifies potential interactions with dopamine receptor subtypes. Key residues (e.g., Asp114 in D3 receptors) may form hydrogen bonds with the thiazol-2-amine group.
- Validation : Functional assays (e.g., cAMP inhibition in CHO cells expressing D2/D3 receptors) quantify ligand efficacy. Discrepancies between computational predictions and experimental IC values may arise from solvation effects or receptor conformational dynamics .
Q. What strategies resolve contradictions in reported biological activities (e.g., neuropharmacological vs. antimicrobial effects)?
- Dose-response profiling : Compare IC values across assays (e.g., neuroreceptor binding vs. bacterial growth inhibition).
- Structural analogs : Test derivatives with modified substituents (e.g., replacing 2,6-difluorophenyl with 4-methoxyphenyl) to isolate structure-activity relationships (SAR).
- Off-target screening : Use kinase panels or proteome-wide affinity assays to identify unintended interactions .
Q. How can advanced crystallographic data inform the design of derivatives with enhanced metabolic stability?
- Crystal structure analysis reveals vulnerable sites (e.g., the methyl group on the thiazole ring, prone to oxidative metabolism).
- Derivatization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position to block CYP450-mediated oxidation.
- In vitro microsomal stability assays (e.g., human liver microsomes) quantify half-life improvements .
Q. What methodologies quantify the compound’s pharmacokinetic properties in preclinical models?
- LC-MS/MS measures plasma concentration-time profiles in rodents. Key parameters:
| Parameter | Typical Value | Methodological Notes |
|---|---|---|
| 2.5–3.8 hrs | Hepatic extraction ratio >0.7 | |
| 1.2–1.8 µM | Dose-dependent saturation |
- Tissue distribution studies : Gamma-counting of C-labeled compound identifies accumulation in lipid-rich organs (e.g., brain, liver) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on its dopamine receptor selectivity?
Discrepancies may stem from:
- Assay conditions : Cell lines (e.g., HEK293 vs. CHO) express varying receptor densities or coupling proteins.
- Ligand concentration : Sub-micromolar concentrations may favor D2 binding, while higher doses show off-target effects.
- Solution : Perform head-to-head comparisons using standardized protocols (e.g., NIH Psychoactive Drug Screening Program assays) .
Methodological Optimization
Q. What reaction engineering approaches improve scalability while maintaining stereochemical purity?
- Flow chemistry : Continuous synthesis reduces side reactions (e.g., epimerization) by controlling residence time.
- Catalyst screening : Pd/C or Ni catalysts enhance Suzuki couplings for difluorophenyl group introduction (yield >85% vs. traditional Stille couplings) .
Structural-Activity Relationship (SAR) Guidance
Q. Which structural modifications enhance blood-brain barrier (BBB) penetration for CNS applications?
- Lipophilicity optimization : LogP values of 2.5–3.5 (calculated via Crippen’s method) correlate with improved BBB permeability.
- Polar surface area (PSA) : Maintain PSA <90 Ų by avoiding hydrophilic substituents (e.g., -OH, -SOH).
- In silico BBB models : Use ADMET Predictor or SwissADME to prioritize derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
